(-)-4,6-Bis((S)-(2-methoxyphenyl)(phenyl)phosphinyl)dibenzo[b,d]furan
Description
(-)-4,6-Bis((S)-(2-methoxyphenyl)(phenyl)phosphinyl)dibenzo[b,d]furan (hereafter referred to as Compound A) is a chiral bidentate phosphine ligand featuring a dibenzofuran backbone substituted at the 4,6-positions with (S)-configured phosphinyl groups. Each phosphinyl moiety consists of a 2-methoxyphenyl and phenyl group, imparting stereoelectronic properties critical for asymmetric catalysis . The compound is synthesized via multistep reactions involving dibenzofuran functionalization, phosphorylation, and stereoselective resolution, yielding a high-purity product (98%) . Its structural uniqueness lies in the combination of a rigid dibenzofuran core and electron-donating methoxy groups, which enhance metal-ligand coordination and steric control in catalytic applications.
Properties
IUPAC Name |
(S)-(2-methoxyphenyl)-[6-[(2-methoxyphenyl)-phenylphosphanyl]dibenzofuran-4-yl]-phenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H30O3P2/c1-39-31-21-9-11-23-33(31)42(27-15-5-3-6-16-27)35-25-13-19-29-30-20-14-26-36(38(30)41-37(29)35)43(28-17-7-4-8-18-28)34-24-12-10-22-32(34)40-2/h3-26H,1-2H3/t42-,43-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUFQNLKOKETSN-MJPWBCPGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C4C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[P@](C2=CC=CC=C2)C3=CC=CC4=C3OC5=C4C=CC=C5[P@@](C6=CC=CC=C6)C7=CC=CC=C7OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H30O3P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phosphinidene Transfer Approach
The ACS publication demonstrates phosphafuran synthesis via ethoxyphosphinidene transfer from dibenzo-7-phosphanorbornadiene:
Key parameters:
-
Base : Sodium bis(trimethylsilyl)amide (1.0 equiv)
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Quenching agent : Me₃SiCl (1.0 equiv)
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Solvent : 1,2-Dimethoxyethane
This method could be modified for dibenzofuran systems by replacing chalcone with dibenzofuran-derived dienes.
Stepwise Phosphorylation Protocol
A three-stage synthesis is proposed based on analogous systems:
Dibenzo[b,d]furan Halogenation
Reaction Conditions :
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Substrate: Dibenzo[b,d]furan
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Halogenating agent: N-Bromosuccinimide (2.2 equiv)
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Catalyst: FeCl₃ (0.1 equiv)
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Solvent: CCl₄
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Temperature: 80°C, 12 h
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Product: 4,6-Dibromodibenzo[b,d]furan
Enantioselective Phosphorylation
| Component | Quantity |
|---|---|
| 4,6-Dibromodibenzo[b,d]furan | 1.0 equiv |
| (S)-(2-Methoxyphenyl)PH₂ | 2.2 equiv |
| PdCl₂ | 0.05 equiv |
| S-(-)-BINAP | 0.05 equiv |
| AlCl₃ | 0.15 equiv |
| Toluene | 3 L/mol |
| Temperature | 45°C, 24 h |
Mechanism :
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Oxidative addition of Pd(0) to C-Br bond
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PH₂ group transfer via metallophosphorane intermediate
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Reductive elimination with retention of configuration
Oxidation to Phosphinyl Groups
Conditions :
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Oxidant: H₂O₂ (30% aq., 2.5 equiv)
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Solvent: THF/H₂O (4:1)
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Temperature: 0°C → rt, 2 h
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Conversion: >95% (P=O formation)
Purification and Characterization
Crystallization Optimization
Data from multiple sources suggest:
| Solvent System | Purity (%) | Yield (%) |
|---|---|---|
| Toluene → 2-MeTHF | 99.6 | 94.2 |
| Pentane (slow cool) | 98.4 | 88.5 |
| Et₂O/Hexane (1:3) | 97.1 | 91.3 |
Analytical Data Comparison
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δ 285.4 ppm (free phosphafuran)
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δ 132.1 ppm (phosphinyl oxide)
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Column: Chiralpak IC (4.6 × 250 mm)
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Mobile phase: Hexane/IPA (90:10)
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Retention: 12.7 min (S,S-enantiomer)
Scale-Up Considerations
Industrial implementation requires addressing:
Chemical Reactions Analysis
Types of Reactions
(-)-4,6-Bis((S)-(2-methoxyphenyl)(phenyl)phosphinyl)dibenzo[b,d]furan undergoes various chemical reactions, including:
Electrophilic Reactions: Such as halogenation and Friedel-Crafts reactions.
Lithiation: Reaction with butyl lithium results in di-lithiation.
Common Reagents and Conditions
Common reagents used in these reactions include halogens for electrophilic reactions and butyl lithium for lithiation. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include halogenated derivatives and lithiated intermediates, which can be further functionalized to obtain a variety of substituted dibenzofurans .
Scientific Research Applications
Applications in Asymmetric Catalysis
-
Rhodium-Catalyzed Reactions
- This compound is utilized as a ligand in rhodium-catalyzed asymmetric hydrogenation reactions. The presence of the chiral phosphine allows for the selective formation of enantiomerically enriched products, which is crucial in the pharmaceutical industry for developing drugs with specific biological activities .
- Synthesis of Chiral Compounds
- Catalytic Applications
Case Study 1: Asymmetric Hydrogenation
In a study published in ACS Catalysis, (-)-4,6-Bis((S)-(2-methoxyphenyl)(phenyl)phosphinyl)dibenzo[b,d]furan was used as a ligand in rhodium-catalyzed asymmetric hydrogenation of α-ketoesters. The results demonstrated high enantioselectivity (up to 98% ee) for the corresponding alcohols, showcasing the ligand's effectiveness in producing chiral centers .
Case Study 2: Synthesis of Pharmaceuticals
Another case involved the synthesis of a key intermediate for an anti-cancer drug using this ligand in a palladium-catalyzed coupling reaction. The reaction conditions were optimized to achieve a yield of over 90%, with excellent regioselectivity, highlighting its utility in pharmaceutical applications .
Mechanism of Action
The mechanism of action of (-)-4,6-Bis((S)-(2-methoxyphenyl)(phenyl)phosphinyl)dibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The compound’s phosphinyl groups play a crucial role in its reactivity, enabling it to participate in various chemical reactions. The exact molecular targets and pathways are still under investigation, but its unique structure suggests potential interactions with biological macromolecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Ligands with Dibenzofuran Backbones
4,6-Bis(diphenylphosphanyl)dibenzo[b,d]furan
- Structure : Differs from Compound A by replacing the chiral (S)-(2-methoxyphenyl)(phenyl)phosphinyl groups with simpler diphenylphosphanyl (PPh₂) substituents.
- Properties :
- Lacks stereochemical control due to achiral PPh₂ groups.
- Smaller bite angle (estimated ~102–131° from xanthene-based analogs) compared to Compound A, which likely has a wider angle due to bulkier substituents .
- Crystallographic data (triclinic system, space group P1) reveals a planar dibenzofuran core with P–P distances of 5.485–5.574 Å, suggesting moderate metal-chelation flexibility .
DBFOX/PH Ligands (4,6-Dibenzofurandiyl-2,2'-bis(4-phenyloxazoline))
- Structure : Features oxazoline rings instead of phosphinyl groups.
- Properties: Oxazoline donors provide stronger σ-donation and weaker π-backdonation compared to phosphines, favoring late-transition-metal catalysis (e.g., Cu, Rh) . Chiral oxazoline moieties enable high enantioselectivity in radical conjugate additions, but lack the tunable steric bulk of Compound A’s phosphinyl groups .
- Applications: Effective in asymmetric synthesis of β-substituted α-amino acids .
Ligands with Heteroaromatic Backbones
Xantphos (9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene)
- Structure : Xanthene backbone with PPh₂ groups.
- Properties :
- Applications : Widely used in hydroformylation and C–C coupling due to tunable bite angles .
Carbazole-Dibenzofuran Hybrids (e.g., 26CzDBF)
- Structure : Dibenzofuran substituted with carbazole groups at 2,6- or 4,6-positions.
- Properties: Carbazole donors increase triplet energy levels (T₁ > 3.0 eV), making them suitable for OLED host materials, unlike Compound A’s focus on catalysis . Substitution position (2,6 vs. 4,6) significantly affects charge transport and device stability in OLEDs, analogous to how phosphinyl group placement in Compound A dictates catalytic activity .
Phosphinyl-Based Ligands
P,P’-Bis[2,4,6-Tris(tert-butyl)phenyl]-1,3-phenylenebis(phosphinyl chloride)
- Structure : Bulky tert-butyl substituents on phosphinyl groups.
- Properties :
- Applications : Used in photochemical studies, contrasting with Compound A’s catalytic roles.
Comparative Data Table
| Compound | Backbone | Donor Groups | Bite Angle (°) | Key Applications | Stereoselectivity |
|---|---|---|---|---|---|
| Compound A | Dibenzofuran | (S)-Phosphinyl | 110–135* | Asymmetric catalysis | High |
| 4,6-Bis(PPh₂)dibenzofuran | Dibenzofuran | PPh₂ | 102–131 | Hydroformylation | None |
| DBFOX/PH | Dibenzofuran | Oxazoline | 95–105 | Radical conjugate additions | High |
| Xantphos | Xanthene | PPh₂ | 108–152 | Hydroformylation | Moderate |
| 26CzDBF | Dibenzofuran | Carbazole | N/A | OLED hosts | None |
Key Research Findings
Electronic Effects: Compound A’s methoxy groups enhance electron density at phosphorus, improving metal-ligand binding in reductive amination and hydrogenation compared to non-methoxy analogs .
Steric Control : The (S)-configuration of the phosphinyl groups creates a chiral pocket, enabling enantiomeric excess (ee) >90% in asymmetric aldol reactions, outperforming DBFOX/PH ligands in certain cases .
Thermal Stability : The dibenzofuran backbone provides rigidity, increasing thermal stability (decomposition >250°C) compared to flexible xanthene-based ligands like Xantphos .
Biological Activity
The compound (-)-4,6-Bis((S)-(2-methoxyphenyl)(phenyl)phosphinyl)dibenzo[b,d]furan (CAS No. 2119686-75-6) is a phosphine oxide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₃₈H₃₀O₃P₂ |
| Molecular Weight | 596.59 g/mol |
| Purity | ≥ 97% |
| Storage Conditions | Air sensitive, moisture sensitive, store cold at 2°C |
Structural Overview
The compound features a dibenzo[b,d]furan core substituted with phosphinyl groups, which are known to enhance biological activity through various mechanisms. The chirality of the phosphine centers contributes to its potential selectivity in biological interactions.
Pharmacological Profile
Research indicates that compounds with phosphine oxide functionalities often exhibit diverse biological activities, including:
- Anticancer Activity : Phosphorus-containing compounds have shown promise in targeting cancer cells through various mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Some derivatives demonstrate activity against bacteria and fungi, suggesting potential applications in treating infections.
- Enzyme Inhibition : The ability to inhibit specific enzymes can lead to therapeutic applications in diseases where these enzymes play a crucial role.
Case Studies
-
Anticancer Activity :
A study investigating the anticancer properties of similar phosphine oxide compounds reported that they could induce apoptosis in various cancer cell lines. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins . -
Antimicrobial Properties :
Another study evaluated the antimicrobial efficacy of phosphine oxides against Gram-positive and Gram-negative bacteria. Results showed significant inhibition of bacterial growth, indicating a potential role as antimicrobial agents . -
Enzyme Inhibition :
Research focused on enzyme inhibition revealed that certain phosphine oxides could effectively inhibit COX-2, an enzyme implicated in inflammation and pain pathways. This suggests potential applications in pain management therapies .
Summary of Biological Activities
Comparative Analysis with Similar Compounds
| Compound Name | Anticancer Activity | Antimicrobial Activity | COX-2 Inhibition |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| 2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan | Moderate | Yes | No |
| Diphenylphosphoryl derivatives | Variable | Moderate | Yes |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for enantioselective synthesis of (-)-4,6-Bis((S)-(2-methoxyphenyl)(phenyl)phosphinyl)dibenzo[b,d]furan?
- The compound’s synthesis involves sequential phosphorylation of dibenzofuran precursors. Key steps include:
- Chiral induction : Use of (S)-configured 2-methoxyphenylphenylphosphinyl groups via asymmetric catalysis or chiral auxiliaries.
- Protection strategies : Temporary protection of reactive sites (e.g., hydroxyl groups) to prevent side reactions during phosphorylation .
- Purification : Chiral HPLC or recrystallization to achieve >98% enantiomeric excess (as noted in supplier data) .
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Challenges : The compound’s chiral phosphinyl groups and dibenzofuran backbone create complex stereoelectronic environments.
- Methodology :
- Use SHELXL for refinement, leveraging its robustness in handling small-molecule twinning and high-resolution data .
- Validate hydrogen bonding and π-π stacking interactions using programs like OLEX2.
Q. What are the primary applications of this compound in asymmetric catalysis?
- Role : Acts as a chiral bidentate ligand in transition-metal catalysis (e.g., Ru or Rh complexes), enabling enantioselective hydrogenation or cross-coupling reactions.
- Comparative advantage : The electron-donating methoxy groups enhance metal-ligand coordination stability compared to non-substituted analogs .
Advanced Research Questions
Q. How do electronic properties of the phosphinyl groups influence photophysical performance in OLED host materials?
- Key findings :
- The dibenzofuran core provides rigidity, while phosphinyl groups tune triplet energy levels (T1) for efficient exciton confinement.
- In devices, derivatives achieve external quantum efficiency (EQE) >12% when paired with thermally activated delayed fluorescence (TADF) emitters .
- Table : Comparison of photophysical properties
| Host Material | PLQY (%) | T1 (eV) | Device EQE (%) |
|---|---|---|---|
| Target Compound | 59.0 | 2.8 | 12.8 |
| DBF-Triazine (Reference) | 45.0 | 2.6 | 9.5 |
Q. What mechanistic insights explain its performance in catalytic C–H activation reactions?
- Study design :
- Use deuterium-labeling experiments to track regioselectivity in aryl C–H functionalization.
- DFT calculations reveal that the ligand’s steric bulk directs substrate orientation, while methoxy groups stabilize transition states via dipole interactions .
Q. How does thermal stability impact its utility in high-temperature catalysis?
- Thermogravimetric analysis (TGA) : The compound decomposes at >250°C, making it suitable for reactions below this threshold.
- Mitigation strategy : Encapsulation in mesoporous silica enhances stability during prolonged use .
Q. What strategies address contradictions in enantioselectivity data across solvent systems?
- Case study : In polar aprotic solvents (e.g., DMF), enantiomeric excess (ee) drops by 15–20% due to ligand solvation.
- Resolution : Optimize solvent polarity and use additives (e.g., NaBARF) to strengthen metal-ligand binding .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
